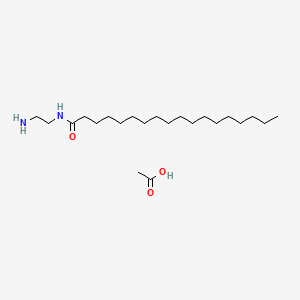

N-(2-Aminoethyl)stearamide monoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94135-81-6 |

|---|---|

Molecular Formula |

C22H46N2O3 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

acetic acid;N-(2-aminoethyl)octadecanamide |

InChI |

InChI=1S/C20H42N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h2-19,21H2,1H3,(H,22,23);1H3,(H,3,4) |

InChI Key |

DBSYYYKYEZAVQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN.CC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Structure Function Relationships

Elucidation of Stearamide Backbone and Aminoethyl Moiety

The core structure of this compound is built upon two key components: a stearamide backbone and an aminoethyl moiety.

The stearamide backbone is derived from stearic acid, an 18-carbon saturated fatty acid. This long hydrocarbon chain (CH₃(CH₂)₁₆-) is responsible for the molecule's significant non-polar, hydrophobic character. The "stear-" prefix indicates the 18-carbon chain, and the amide group (-CONH-) is formed by the condensation of the stearic acid's carboxyl group with the primary amine of the aminoethyl group. This long alkyl chain is highly flexible and tends to avoid contact with water, driving the molecule's surface-active behavior.

The aminoethyl moiety (-NHCH₂CH₂NH₂) provides the hydrophilic, or water-attracting, portion of the molecule. It is derived from ethylenediamine (B42938). ncats.io This part of the molecule contains nitrogen atoms with lone pairs of electrons, which can participate in hydrogen bonding with water and other polar molecules. Furthermore, the terminal primary amine group can be protonated in acidic to neutral conditions, conferring a positive charge and significantly enhancing its hydrophilicity.

The combination of the long, oily stearamide backbone and the polar aminoethyl headgroup creates a classic amphiphilic structure, which is fundamental to its function in various applications, such as emulsification and surface modification. guidechem.com

Table 1: Key Structural Components of N-(2-Aminoethyl)stearamide

| Component | Chemical Formula | Key Characteristics |

|---|---|---|

| Stearamide Backbone | CH₃(CH₂)₁₆CONH- | Hydrophobic, non-polar, long alkyl chain |

Role of the Acetate (B1210297) Counterion in Molecular Behavior

N-(2-Aminoethyl)stearamide monoacetate exists as a salt. The monoacetate portion (CH₃COO⁻) is the counterion to the protonated aminoethyl group (R-NH₂CH₂CH₂NH₃⁺). The presence of this acetate counterion is crucial for several reasons:

Solubility and Stability: Counterions can significantly influence the solubility and stability of a compound. Acetate is a relatively small and common counterion used in pharmaceutical and chemical formulations. Its presence can affect the molecule's solubility in different solvents and influence the stability of the solid-state form. In peptide and protein science, the choice of counterion is known to impact conformation and prevent aggregation. nih.gov

Principles of Hydrophilic-Hydrophobic Balance in Molecular Design

The concept of hydrophilic-hydrophobic balance (HLB) is central to understanding amphiphilic molecules like this compound. This principle dictates how the molecule will orient itself at interfaces (e.g., oil-water) and whether it will self-assemble into larger structures like micelles in a given solvent.

Hydrophobic Region: The stearamide portion, with its 18-carbon chain, constitutes a large, dominant hydrophobic region.

Hydrophilic Region: The protonated aminoethyl group, along with the associated acetate counterion, forms the hydrophilic head of the molecule.

The balance between these two opposing parts determines the molecule's function. The significant length of the stearoyl chain provides strong hydrophobic character, suggesting that the molecule is effective at reducing the surface tension between oil and water phases. This structure is characteristic of emulsifying agents, which are used to stabilize mixtures of immiscible liquids. guidechem.com The HLB value, though not specifically calculated in the provided sources, would reflect a molecule that is more oil-soluble or dispersible, suitable for creating water-in-oil emulsions or acting as a conditioning agent.

Table 2: Hydrophilic vs. Hydrophobic Characteristics

| Molecular Region | Classification | Primary Interaction |

|---|---|---|

| Stearoyl Chain (C18) | Hydrophobic | van der Waals forces |

| Amide Group | Weakly Hydrophilic | Hydrogen bonding |

| Aminoethyl Group | Hydrophilic | Hydrogen bonding, Ionic interactions |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and dynamic behavior of this compound is key to predicting its interactions at a molecular level.

Conformational Analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. The N-(2-Aminoethyl)stearamide molecule possesses significant conformational flexibility. nih.gov The long stearoyl alkyl chain can adopt numerous conformations, from a fully extended linear state to a more compact, folded state. The bonds within the aminoethyl headgroup also have rotational freedom. This flexibility is crucial for the molecule's ability to efficiently pack at an interface or arrange itself into micellar structures. However, its high flexibility makes generating a single, representative 3D conformer challenging. nih.gov

Self-Assembly: How individual molecules aggregate in water or other solvents to form micelles or other supramolecular structures.

Interfacial Behavior: The precise orientation and packing of the molecule at an oil-water interface, explaining its efficacy as an emulsifier.

Interaction with Surfaces: How the molecule adsorbs onto surfaces, which is relevant to its applications as a conditioning agent.

MD simulations allow researchers to visualize the nanoscale structure and dynamics that are often difficult to probe with experimental methods alone, providing a link between molecular structure and macroscopic properties. nih.gov

Advanced Synthetic Methodologies and Derivatization Strategies

Amide Bond Formation Pathways to Stearamide Conjugates

The cornerstone of synthesizing N-(2-Aminoethyl)stearamide is the formation of a stable amide bond between a stearic acid derivative and ethylenediamine (B42938). This can be achieved through several established pathways, primarily involving the direct amidation of stearic acid or the use of a more reactive stearic acid derivative.

One common approach is the direct thermal condensation of stearic acid and ethylenediamine. google.comsci-hub.st This method, while straightforward, often necessitates high temperatures, typically in the range of 120-180°C, to drive the dehydration reaction to completion. google.com The initial reaction between the carboxylic acid and the amine forms an ammonium (B1175870) salt, which upon heating, eliminates water to form the amide. chemguide.co.uk To favor the formation of the mono-acylated product, a significant excess of ethylenediamine is often employed.

A more reactive pathway involves the use of stearoyl chloride, an acyl chloride derivative of stearic acid. Acyl chlorides readily react with amines at lower temperatures than the direct amidation of carboxylic acids. chemguide.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The high reactivity of stearoyl chloride allows for faster reaction times and potentially higher yields.

Enzymatic catalysis presents a greener alternative for amide bond formation, operating under milder conditions. nih.gov Lipases, for instance, can be used to catalyze the amidation of fatty acids or their esters. This approach offers high selectivity and avoids the use of harsh reagents and high temperatures. nih.gov

Optimizing Reaction Conditions for High Purity and Yield

Achieving a high purity and yield of N-(2-Aminoethyl)stearamide hinges on the careful optimization of several reaction parameters. These include temperature, reaction time, solvent, and the choice of catalyst.

In the direct amidation of stearic acid with ethylenediamine, temperature control is critical. While temperatures between 160-180°C are often cited for driving the reaction, prolonged exposure to high temperatures can lead to the formation of byproducts. sci-hub.st For the synthesis of a related compound, di-(stearylamidoethyl) epoxypropyl ammonium chloride, an optimal process involved maintaining a temperature of 100°C for 30 minutes, followed by an increase to 160°C for 3.5 hours. ncsu.edu

The choice of solvent can also influence the reaction outcome. While some direct amidation reactions can be performed neat, the use of a high-boiling, non-polar solvent can aid in the azeotropic removal of water, thus driving the equilibrium towards amide formation. mdpi.com Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are also commonly used in amide coupling reactions, although their use is becoming less favorable due to environmental concerns. ucl.ac.uk

Catalysts can significantly enhance the rate of amide formation. For direct amidation, boric acid and its derivatives have been shown to be effective catalysts. sci-hub.st In the synthesis of ethylene (B1197577) bis stearamide, a combination of phosphoric acid and acetic anhydride (B1165640) has been used as a catalytic system. google.com For reactions involving fatty acid esters, catalysts such as sodium methoxide (B1231860) may be employed. google.com

| Parameter | Condition | Rationale |

| Temperature | 100°C - 180°C | To overcome the activation energy for dehydration of the ammonium salt. |

| Reaction Time | 1 - 4 hours | To ensure complete conversion without significant byproduct formation. |

| Solvent | Toluene, Xylene, or neat | To facilitate azeotropic water removal or provide a reaction medium. |

| Catalyst | Boric acid, Phosphoric acid | To increase the rate of the amidation reaction. |

| Reactant Ratio | Excess ethylenediamine | To favor mono-amidation and minimize di-amidation. |

Exploration of Alternative Precursors for Stearamide Synthesis

While stearic acid and its corresponding acyl chloride are the most common precursors for the stearoyl moiety, other derivatives can also be employed. Stearic acid esters, such as methyl stearate, can undergo aminolysis with ethylenediamine to form the desired amide. sciencepublishinggroup.comresearchgate.net This reaction is often catalyzed by a base, such as sodium methoxide, and may require elevated temperatures to proceed at a reasonable rate. google.com

Triglycerides containing stearic acid, such as those found in various fats and oils, can also serve as starting materials. sciencepublishinggroup.com Direct aminolysis of these triglycerides with ethylenediamine can yield N-(2-Aminoethyl)stearamide, although this process will also produce glycerol (B35011) as a byproduct.

For the aminoethyl component, while ethylenediamine is the direct precursor, its derivatives can be used in more complex synthetic strategies, particularly when selective functionalization is required.

Introduction and Functionalization of the Aminoethyl Moiety

The introduction of the aminoethyl group is central to the structure of N-(2-Aminoethyl)stearamide. This is typically achieved through the direct reaction of a stearic acid derivative with ethylenediamine. However, the presence of two primary amine groups in ethylenediamine presents a challenge in achieving selective mono-acylation.

Amine Alkylation and Amidation Reactions

The primary method for introducing the aminoethyl moiety is through the amidation reaction as described in the previous section. The key to forming N-(2-Aminoethyl)stearamide is to control the stoichiometry to favor the reaction of only one of the amine groups of ethylenediamine with the stearic acid derivative. Using a large excess of ethylenediamine shifts the statistical probability towards mono-acylation.

Selective Protection and Deprotection Strategies

To achieve a higher yield of the mono-acylated product and avoid the formation of the di-acylated byproduct, N,N'-bis(stearoyl)ethylenediamine, selective protection of one of the amine groups in ethylenediamine is a viable strategy.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. Mono-Boc-protected ethylenediamine can be synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.netbioorg.org The reaction can be performed in a solvent like methanol, and the mono-protected product can be isolated and purified. researchgate.net A facile route for mono-BOC protection involves the sequential addition of one mole of HCl and one mole of (BOC)2O to the diamine, followed by neutralization. bioorg.org

Once the mono-Boc-protected ethylenediamine is obtained, it can be reacted with stearoyl chloride or stearic acid (using a coupling agent) to form N-Boc-N'-(stearoyl)ethylenediamine. The subsequent removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), yields the desired N-(2-Aminoethyl)stearamide with high selectivity.

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)2O) | Trifluoroacetic acid (TFA) or HCl in an organic solvent |

Formation and Stability of the Monoacetate Salt

The final step in the synthesis of the target compound is the formation of the monoacetate salt. This is typically achieved by reacting the free base, N-(2-Aminoethyl)stearamide, with one equivalent of acetic acid.

The reaction is a straightforward acid-base neutralization. noaa.gov The primary amine group of the aminoethyl moiety, being the more basic site, is protonated by the acetic acid to form the ammonium acetate (B1210297) salt. The reaction is exothermic and can be carried out in a suitable solvent, followed by isolation of the salt, often by precipitation or evaporation of the solvent.

Rational Design of N-(2-Aminoethyl)stearamide Derivatives for Specific Research Applications

The rational design of derivatives of N-(2-Aminoethyl)stearamide is a strategic approach to systematically modify its molecular structure to achieve desired physicochemical properties and functionalities for specific research applications. This process involves a detailed understanding of structure-activity relationships, where targeted alterations to the molecule's architecture—specifically its hydrophobic alkyl chain, its amide linkage, and its reactive amino groups—can lead to new compounds with enhanced or entirely novel characteristics. The amphiphilic nature of N-(2-Aminoethyl)stearamide, possessing both a long hydrophobic stearoyl tail and a hydrophilic aminoethyl headgroup, makes it an attractive scaffold for creating molecules with tailored self-assembly behaviors, interfacial properties, and biological interactions.

The primary objectives in the rational design of its derivatives include modulating its solubility, altering its critical micelle concentration, introducing biocompatible moieties, or appending functional groups for imaging, targeting, or further chemical reactions. By methodically derivatizing the parent compound, a library of analogues can be generated and screened for efficacy in areas such as gene delivery, the formation of functionalized biomaterials, or as components in advanced formulation science.

The ethylenediamine portion of N-(2-Aminoethyl)stearamide features both a primary and a secondary amine, which serve as highly versatile reactive handles for a wide array of chemical conjugation techniques. These amino groups are nucleophilic and can readily react with various electrophilic reagents to form stable covalent bonds, allowing for the attachment of a diverse range of functional moieties. The choice of conjugation strategy is dictated by the desired final properties of the derivative.

Common strategies for amine-based conjugation include:

Acylation: This is one ofthe most prevalent methods, involving the reaction of the amino groups with activated carboxylic acids, such as acyl chlorides or N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and can be used to attach a variety of molecules, including fluorescent dyes, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to enhance aqueous solubility and biocompatibility.

Alkylation: The amino groups can be alkylated using alkyl halides. While this method can be challenging to control due to the potential for over-alkylation, specific conditions can favor mono-alkylation, particularly at the more reactive primary amine. organic-chemistry.org This technique is useful for introducing small alkyl groups or for linking the molecule to other scaffolds via a stable amine linkage.

Reductive Amination: This two-step process involves the reaction of an amine with the carbonyl group of an aldehyde or ketone to form a transient imine or enamine, which is then reduced to a stable amine linkage using a reducing agent like sodium cyanoborohydride. This method is highly efficient for conjugating molecules containing aldehyde or ketone functionalities.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields stable urea or thiourea linkages, respectively. This chemistry is robust and is often employed to link molecules for applications in materials science and medicinal chemistry.

The differential reactivity of the primary and secondary amines can potentially be exploited through careful control of reaction conditions (e.g., stoichiometry, pH, and temperature) to achieve selective functionalization.

| Conjugation Technique | Reagent Class | Resulting Linkage | Potential Attached Moiety/Application |

|---|---|---|---|

| Acylation | Acyl Halides, NHS Esters | Amide | Fluorescent probes, Polyethylene glycol (PEGylation), Peptides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduction of small alkyl groups, Cross-linking agents |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Carbohydrates, Aldehyde-tagged proteins |

| Urea Formation | Isocyanates | Urea | Biocompatible polymers, Targeting ligands |

| Thiourea Formation | Isothiocyanates | Thiourea | Chelating agents, Bioactive small molecules |

Beyond direct conjugation, the fundamental properties of N-(2-Aminoethyl)stearamide derivatives can be finely tuned by systematically altering the length of the hydrophobic alkyl chain and modifying the structure of the hydrophilic amine headgroup.

Modulation of Alkyl Chain Length: The stearoyl group (C18) is a key determinant of the molecule's hydrophobicity and its self-assembly characteristics. Research on other long-chain fatty acid amides has demonstrated a clear correlation between the length of the alkyl chain and the material's thermal properties, such as melting point and enthalpy of fusion. acs.orgresearchgate.net By synthesizing analogues with different fatty acid chains (e.g., myristoyl (C14), palmitoyl (B13399708) (C16), arachidoyl (C20), or behenoyl (C22)), the hydrophobic-lipophilic balance (HLB) of the molecule can be precisely controlled.

Shorter Alkyl Chains (e.g., C12-C16): These derivatives would be expected to exhibit increased aqueous solubility, a higher critical micelle concentration (CMC), and lower melting points compared to the C18 parent compound.

Longer Alkyl Chains (e.g., C20-C24): Increasing the chain length enhances hydrophobicity, leading to lower aqueous solubility, a lower CMC, and higher melting points and phase transition temperatures. This can promote the formation of more stable, ordered assemblies such as bilayers or vesicles. researchgate.net

This modulation allows for the design of amphiphiles optimized for specific environments, whether for forming stable nanoparticles in aqueous media or for integration into lipid-based delivery systems.

| Alkyl Chain | Carbon Atoms | Predicted Hydrophobicity | Predicted Melting Point | Predicted Critical Micelle Concentration (CMC) |

|---|---|---|---|---|

| Lauroyl | 12 | Low | Lower | Higher |

| Myristoyl | 14 | Moderate | Lower | Higher |

| Palmitoyl | 16 | Intermediate | Slightly Lower | Slightly Higher |

| Stearoyl | 18 | Baseline | Baseline | Baseline |

| Arachidoyl | 20 | High | Higher | Lower |

| Behenoyl | 22 | Very High | Higher | Lower |

Modulation of Amine Substitution Patterns: The hydrophilic headgroup can be modified by altering the ethylenediamine moiety. Synthesizing analogues with different polyamine chains, such as diethylenetriamine (B155796) or triethylenetetramine, would introduce additional primary and secondary amino groups. This modification would significantly increase the polarity and cationic character of the headgroup at physiological pH, enhancing its interaction with anionic species like nucleic acids, which is a key consideration in designing non-viral gene vectors. Conversely, substituting the secondary amine with an alkyl group (e.g., N-methylation) would reduce its hydrogen-bonding capability and alter its basicity, which could influence the packing of molecules in self-assembled structures. These structural changes provide a powerful tool for tailoring the electrostatic and hydrogen-bonding interactions of the resulting derivatives.

Mechanistic Investigations of Biological and Interfacial Interactions

Studies on Amphiphilic Behavior at Interfaces

The dual nature of N-(2-Aminoethyl)stearamide monoacetate, possessing both a hydrophilic (polar) headgroup and a hydrophobic (nonpolar) tail, defines its amphiphilic character. This structure drives the molecule to accumulate at interfaces between aqueous and non-aqueous phases, such as air-water or oil-water interfaces, in a manner that minimizes unfavorable interactions between the hydrophobic tail and water.

In aqueous solutions, once the concentration of this compound reaches a specific threshold known as the critical micelle concentration (CMC), the molecules are expected to self-assemble into organized aggregates. The most common of these are micelles, spherical structures where the hydrophobic tails are sequestered in the core, away from water, and the hydrophilic heads form a charged outer shell interacting with the surrounding water.

The stability of these micelles is governed by a balance of forces, including the hydrophobic effect driving aggregation and the electrostatic repulsion between the positively charged headgroups, as well as steric hindrance, which opposes the close packing of the molecules. The acetate (B1210297) counter-ion will influence the degree of ionization and the packing of the headgroups.

At higher concentrations or under specific conditions of temperature, pH, and ionic strength, these spherical micelles can transition into other structures like cylindrical micelles or bilayer vesicles (liposomes). Vesicles are enclosed bilayer structures with an aqueous core, and their formation would be a key property for potential applications in delivery systems. The stability of these aggregates is a critical factor for their function and is influenced by the same intermolecular forces that govern micelle formation.

Table 1: Hypothetical Physicochemical Properties of Micellar Systems of Single-Chain Cationic Amphiphiles

| Amphiphile Structure | Typical CMC (M) | Typical Aggregation Number (Nagg) | Zeta Potential (mV) |

|---|---|---|---|

| C12-Amine | 1 x 10-2 | 30-50 | +40 to +60 |

| C14-Amine | 2 x 10-3 | 50-70 | +35 to +55 |

| C16-Amine | 5 x 10-4 | 60-90 | +30 to +50 |

| C18-Amine (e.g., Stearamide derivative) | ~1 x 10-4 - 1 x 10-5 | >80 | +25 to +45 |

This table presents representative data for single-chain cationic amphiphiles to illustrate expected trends. The values for the C18-Amine are hypothetical and based on extrapolation.

As a surfactant, this compound is expected to adsorb at interfaces, orienting itself with the hydrophobic tail in the non-aqueous phase (e.g., air or oil) and the hydrophilic headgroup in the aqueous phase. This adsorption disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. The effectiveness of a surfactant is often quantified by its ability to lower surface tension. Studies on similar compounds show a significant decrease in the surface tension of water even at low concentrations. The efficiency of adsorption and the degree of surface tension reduction are influenced by the packing density of the molecules at the interface.

Interactions with Biological Membranes and Lipid Bilayers

The interaction of this compound with biological membranes is anticipated to be driven by both electrostatic and hydrophobic forces. The cell membrane, being composed of a lipid bilayer with a negatively charged surface, presents a prime target for this cationic molecule.

The initial interaction is likely an electrostatic attraction between the positively charged aminoethyl headgroup and the negatively charged components of the cell membrane, such as phosphatidylserine. Following this initial binding, the hydrophobic stearamide tail can insert into the nonpolar core of the lipid bilayer. This insertion can occur spontaneously and may lead to the translocation of the molecule across the membrane or cause local disruption of the membrane structure. The mechanism of translocation could involve the formation of transient pores or other non-bilayer lipid structures, a process that is dependent on the concentration of the amphiphile and the composition of the membrane.

The insertion of the bulky stearamide tail into the lipid bilayer is expected to perturb the packing of the native lipid molecules. This can lead to an increase in membrane fluidity, as the ordered arrangement of the lipid acyl chains is disrupted. The extent of this fluidizing effect would depend on the concentration of the inserted molecules. At higher concentrations, the disruptive effect can become more pronounced, potentially leading to a loss of membrane integrity, increased permeability to ions and other small molecules, and eventually, membrane solubilization or lysis. The presence of cholesterol in biological membranes could modulate these effects by influencing the baseline membrane fluidity and packing. wikipedia.org

Table 2: Expected Effects of Single-Chain Cationic Amphiphiles on Model Membrane Properties

| Parameter | Expected Observation | Underlying Mechanism |

|---|---|---|

| Membrane Fluidity | Increase | Disruption of acyl chain packing by the stearamide tail. |

| Phase Transition Temperature (Tm) | Decrease and Broadening | Interference with cooperative melting of lipid acyl chains. |

| Membrane Permeability (e.g., to fluorescent dyes) | Increase | Formation of transient defects or pores in the bilayer. |

| Membrane Integrity at High Concentrations | Decrease (Lysis) | Detergent-like effect leading to membrane solubilization. |

This table outlines the generally expected effects of single-chain cationic surfactants on the physical properties of lipid bilayers.

Molecular Mechanisms of Nucleic Acid Complexation

The positively charged nature of this compound makes it a candidate for complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA. This is a foundational interaction for the development of non-viral gene delivery vectors.

The primary driving force for this complexation is the strong electrostatic interaction between the cationic aminoethyl headgroups of the amphiphile and the anionic phosphate (B84403) groups on the backbone of the nucleic acid. thermofisher.com This interaction leads to the neutralization of the negative charges on the nucleic acid, allowing it to condense into a more compact structure. The hydrophobic tails of the stearamide molecules can then interact with each other, leading to the formation of a stable, nanosized complex, often referred to as a "lipoplex."

Electrostatic and Hydrophobic Interactions with DNA and RNA

The interaction between cationic lipids like this compound and nucleic acids such as DNA and RNA is primarily governed by electrostatic and hydrophobic forces. The positively charged aminoethyl headgroup of the lipid is crucial for the initial attraction to the negatively charged phosphate backbone of nucleic acids. This electrostatic interaction leads to the condensation of the nucleic acid, a critical step in packaging the genetic material for delivery into cells.

While specific studies on this compound are limited, research on other cationic lipids demonstrates that the long hydrophobic stearamide tail also plays a significant role. Once the initial electrostatic attraction brings the lipid and nucleic acid into close proximity, hydrophobic interactions can further stabilize the resulting complex. The fatty acid chains can interact with each other, creating a more compact and protected structure around the nucleic acid. This hydrophobic core helps to shield the genetic material from degradation by nucleases in the extracellular environment. The balance between these electrostatic and hydrophobic forces is a key determinant of the stability and transfection efficiency of the resulting lipid-nucleic acid complexes.

Formation and Characterization of Lipoplexes

Lipoplexes are complexes of nucleic acids and cationic lipids, which are formed spontaneously in aqueous solution through self-assembly driven by the aforementioned electrostatic and hydrophobic interactions. These structures are central to the delivery of genetic material into cells.

A study on cationic stearamide lipid nanoparticles (CSLNs) provides insights into the formation and characterization of lipoplexes that may be analogous to those formed with this compound. In this research, CSLNs were prepared using a solvent diffusion method for the delivery of plasmid DNA (pDNA). beun.edu.trresearchgate.net The resulting lipoplexes were characterized by their physicochemical properties, which are critical for their biological activity.

Table 1: Physicochemical Properties of Cationic Stearamide Lipid Nanoparticle (CSLN)-pDNA Lipoplexes beun.edu.trresearchgate.net

| Lipoplex Formulation | Zeta Potential (mV) | Particle Size (nm) | Transfection Efficiency (%) |

| CSLN63 | 36.5 ± 0.06 | 173.6 ± 13.91 | 70 ± 0.11 |

Data is presented as mean ± standard deviation.

Cellular Uptake Pathways in In Vitro Models

The entry of lipoplexes into cells is a complex process that can occur through various endocytic pathways. The specific pathway utilized can depend on the physicochemical properties of the lipoplex, such as its size, shape, and surface charge, as well as the cell type being targeted.

While direct studies on the cellular uptake pathways of this compound lipoplexes are not currently available, general mechanisms for cationic lipid-based nanoparticles have been described. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized, the lipoplexes are typically enclosed within endosomes. For successful gene delivery to occur, the nucleic acid must escape from the endosome and enter the cytoplasm, and for plasmid DNA, subsequently translocate to the nucleus.

The cationic nature of the lipid is thought to play a role in endosomal escape through the "proton sponge" effect. The primary and secondary amines in the headgroup of N-(2-Aminoethyl)stearamide can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.

The high transfection efficiency observed with the cationic stearamide-based lipid nanoparticles in the aforementioned study suggests that they are efficiently taken up by cells and that the encapsulated DNA is successfully released from the endosomes. beun.edu.trresearchgate.net However, further research is needed to elucidate the specific endocytic pathways involved in the uptake of this compound lipoplexes and to fully understand the mechanisms governing their intracellular trafficking.

Pre Clinical Research Applications in Bioengineering and Delivery Systems

Design and Optimization of N-(2-Aminoethyl)stearamide-Based Delivery Vehicles

The design of delivery vehicles utilizing N-(2-Aminoethyl)stearamide, also known as stearylamine, centers on creating stable, biocompatible nanoparticles capable of effectively encapsulating and delivering therapeutic agents. The optimization process involves carefully adjusting formulation parameters to control the physical characteristics of the nanoparticles, which in turn dictates their biological performance.

Researchers have successfully formulated solid lipid nanoparticles (SLNs) using N-(2-Aminoethyl)stearamide as the primary solid lipid component. researchgate.netresearchgate.net These SLNs are engineered to encapsulate lipophilic drugs, enhancing their stability and bioavailability. A modified solvent injection method has proven effective for preparing these nanoparticles, yielding a narrow size distribution. researchgate.netresearchgate.net

The optimization of these formulations involves varying the molar ratios of the lipid, surfactants (such as Poloxamer 188 and soya lecithin), and the therapeutic drug. researchgate.net Studies have shown that the particle size and surface charge, critical parameters for cellular interaction, can be precisely controlled. For instance, SLNs developed for paclitaxel (B517696) delivery exhibited a mean particle size of approximately 96 nm and a strong positive surface charge (zeta potential) of +39.1 mV. researchgate.net Similarly, nanoparticles designed for siRNA delivery showed a particle size of about 152 nm with a high cationic charge of +45.7 mV, which is crucial for electrostatic interaction with negatively charged nucleic acids. researchgate.net

The characteristics of these nanoparticles are meticulously analyzed to ensure they meet the required specifications for effective molecular delivery.

Table 1: Physicochemical Properties of Optimized N-(2-Aminoethyl)stearamide-Based SLNs

| Formulation Code | Cargo | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| P-SLN2 | Paclitaxel | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 |

| F4 | siRNA | 152.4 ± 0.36 | < 0.5 | +45.7 ± 4.2 |

Data sourced from studies on paclitaxel and siRNA delivery systems. researchgate.netresearchgate.net

A key determinant of a delivery vehicle's efficacy is its ability to load a sufficient amount of cargo and release it in a controlled manner. N-(2-Aminoethyl)stearamide-based SLNs have demonstrated high encapsulation efficiency for lipophilic drugs like paclitaxel. researchgate.net The efficiency is dependent on the lipid-to-drug ratio, with optimized formulations achieving a drug entrapment efficiency of approximately 75.4%. researchgate.netresearchgate.net

The in vitro release of cargo from these nanoparticles typically follows a sustained and controlled pattern. An initial, smaller burst release is often observed, followed by a prolonged, slow release phase. researchgate.netcaymanchem.com For paclitaxel-loaded SLNs, a biphasic release profile was documented, with about 18.4% of the drug released within the first 24 hours, followed by a sustained release over an extended period. caymanchem.com This release pattern is often governed by a diffusion-controlled mechanism, adhering to models like the Higuchi kinetic equation. researchgate.netresearchgate.net

Table 2: Encapsulation Efficiency and In Vitro Release of Paclitaxel from N-(2-Aminoethyl)stearamide SLNs

| Formulation Code | Stearylamine:Paclitaxel (molar ratio) | Encapsulation Efficiency (%) | Loading Capacity (%) | Cumulative Release at 24h (%) |

|---|---|---|---|---|

| P-SLN1 | 0.23 : 0.05 | 58.6 ± 4.2 | 12.0 ± 2.4 | 4.6 |

| P-SLN2 | 0.23 : 0.25 | 75.42 ± 1.5 | 31.5 ± 2.1 | 18.4 |

| P-SLN3 | 0.23 : 0.5 | 53.0 ± 2.3 | 18.12 ± 3.9 | 41.7 |

Data adapted from Pandita et al. (2011) and related studies. researchgate.netcaymanchem.com

Gene Transfer Efficacy in In Vitro Systems

The cationic nature of N-(2-Aminoethyl)stearamide makes it an excellent candidate for non-viral gene delivery. The positively charged amino group facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and siRNA, into compact nanoparticles that can be readily taken up by cells.

Cationic stearamide lipid nanoparticles (CSLNs) have been developed specifically as non-viral carriers for gene transfer. researchgate.net In a study focused on delivering plasmid DNA encoding for reprogramming factors (Oct3/4, Sox2, Klf4) and a reporter gene to fibroblast cells, these nanoparticles demonstrated significant transfection capabilities. researchgate.net

The transfection efficiency of these stearamide-based carriers was found to be high. When delivering a plasmid that also encoded for Green Fluorescent Protein (GFP), the transfection efficiency was observed to be 70% ± 0.11 in fibroblast cells. researchgate.net This level of efficiency highlights the potential of these nanoparticles as effective gene delivery vectors. Other research has also indicated that stearylamine-containing liposomes can facilitate DNA transfection more effectively than some commercially available reagents like Lipofectamine in certain cell lines. researchgate.netresearchgate.net

Reporter genes, such as those encoding for Green Fluorescent Protein (GFP) or luciferase, are invaluable tools for quantifying the success of gene delivery and subsequent expression. researchgate.net In studies involving N-(2-Aminoethyl)stearamide-based nanoparticles, GFP has been used as a direct indicator of successful transfection and protein expression. researchgate.net

The expression of GFP in 70% of the target fibroblast cell population confirms that the nanoparticle carrier not only facilitates the entry of the plasmid DNA into the cell but also enables its transport to the nucleus and subsequent transcription and translation by the cellular machinery. researchgate.net This successful expression of a reporter gene is a critical step in validating the potential of these delivery systems for therapeutic gene delivery applications.

Role in Targeted Delivery Systems

The development of targeted delivery systems aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target effects. The surface properties of N-(2-Aminoethyl)stearamide-based nanoparticles make them amenable to modification for active targeting.

The primary amino group of N-(2-Aminoethyl)stearamide provides a reactive site for the covalent conjugation of targeting ligands. These ligands can be molecules that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. While specific studies conjugating ligands like folic acid or transferrin directly to N-(2-Aminoethyl)stearamide nanoparticles are not extensively detailed, the principle is well-established in the broader field of nanomedicine. The positive surface charge of these nanoparticles can also be used to electrostatically attach targeting moieties. This functionalization would guide the nanoparticles to the desired cells or tissues, facilitating receptor-mediated endocytosis and enhancing the specificity of the delivery system. The feasibility of using stearylamine-based SLNs as a system with targeting potential has been noted by researchers, underscoring the promise of this approach for developing more precise therapeutic interventions. researchgate.net

Ligand-Mediated Targeting Strategies

Ligand-mediated targeting is a strategy that employs molecules (ligands) on the surface of a drug carrier to bind to specific receptors on target cells. This approach aims to increase the concentration of a therapeutic agent at the site of action, thereby improving effectiveness and reducing off-target side effects. An extensive search for studies utilizing N-(2-Aminoethyl)stearamide monoacetate as a component in such targeted delivery systems did not yield any specific examples or data. Research in this area continues to explore a variety of other compounds for creating targeted nanoparticles, liposomes, and other drug carriers.

Stimuli-Responsive Release Mechanisms

Stimuli-responsive, or "smart," delivery systems are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, or the presence of certain enzymes. This allows for on-demand drug release directly at the diseased site. Despite the theoretical potential for the amine and amide groups within this compound to be exploited in such systems, no published research was found that investigates or demonstrates its application in stimuli-responsive release mechanisms.

Application in Biomaterials Science and Surface Modification

The modification of biomaterial surfaces is crucial for improving the performance and safety of biomedical devices. These modifications can enhance biocompatibility, reduce the risk of infection, and promote integration with surrounding tissues.

Biocompatibility Assessments in In Vitro Models

Biocompatibility is a critical measure of how a material interacts with biological systems. In vitro assessments, using cell cultures, are a fundamental first step in evaluating the potential toxicity or inflammatory response a material might induce. While the structural components of this compound, such as stearamide and ethylenediamine (B42938) derivatives, are found in various biocompatible materials, specific biocompatibility data for the monoacetate salt form of this compound from in vitro studies could not be located.

Surface Functionalization for Biomedical Devices

Surface functionalization involves altering the surface chemistry of a biomedical device to elicit a desired biological response. This can include promoting cell adhesion and growth or preventing the formation of bacterial biofilms. The primary amine group in this compound presents a potential site for covalent attachment to device surfaces. However, a review of the scientific literature did not uncover any studies that have specifically employed this compound for the surface functionalization of biomedical devices.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure of N-(2-Aminoethyl)stearamide monoacetate and verifying its purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the monoacetate salt is not widely published, analysis of the base compound, N-(2-Aminoethyl)stearamide, and related long-chain amides provides expected chemical shifts. In ¹H NMR spectroscopy, the long alkyl chain of the stearamide moiety would exhibit characteristic signals for its methylene (B1212753) (-CH₂-) groups, typically in the range of 1.2-1.6 ppm, and a terminal methyl (-CH₃) group around 0.8-0.9 ppm. The protons of the ethylenediamine (B42938) portion would appear at distinct chemical shifts, influenced by the amide and amine functionalities. The presence of the acetate (B1210297) counter-ion would introduce a singlet peak for its methyl protons, anticipated in the region of 1.9-2.2 ppm.

¹³C NMR spectroscopy is also invaluable for structural confirmation. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-180 ppm. The carbon atoms of the long alkyl chain would produce a series of signals between 14 and 40 ppm. The carbons of the ethylenediamine and acetate moieties would also show characteristic peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. The presence of the amide group is confirmed by the N-H stretching vibration, typically observed around 3300 cm⁻¹, and the amide I (C=O stretching) and amide II (N-H bending) bands, which appear near 1640 cm⁻¹ and 1550 cm⁻¹, respectively. The long alkyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹. The carboxylate group of the acetate counter-ion would exhibit characteristic symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity. For N-(2-Aminoethyl)stearamide, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation along the alkyl chain, providing further structural information.

| Spectroscopic Data for N-(2-Aminoethyl)stearamide and Related Compounds | |

| Technique | Expected Observations |

| ¹H NMR | Alkyl Chain (-CH₂-): ~1.2-1.6 ppmTerminal Methyl (-CH₃): ~0.8-0.9 ppmEthylenediamine Protons: Variable shiftsAcetate Methyl (-CH₃): ~1.9-2.2 ppm (for monoacetate salt) |

| ¹³C NMR | Amide Carbonyl (C=O): ~170-180 ppmAlkyl Chain Carbons: ~14-40 ppm |

| FTIR | N-H Stretch: ~3300 cm⁻¹C-H Stretch: <3000 cm⁻¹Amide I (C=O): ~1640 cm⁻¹Amide II (N-H): ~1550 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (m/z): Corresponds to molecular weightFragmentation: Cleavage of amide bond and alkyl chain |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of N-(2-Aminoethyl)stearamide. A C18 column, such as a Newcrom R1, can be used for separation. sielc.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comnih.gov For mass spectrometry-compatible methods, formic acid is preferred. sielc.comnih.gov Detection can be achieved using a UV detector, as the amide bond exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

| Illustrative HPLC Method Parameters for N-(2-Aminoethyl)stearamide Analysis | |

| Parameter | Condition |

| Column | Newcrom R1 (or similar C18) sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid sielc.comnih.gov |

| Detector | UV, ELSD, or CAD |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC): Due to the relatively low volatility of N-(2-Aminoethyl)stearamide, GC analysis typically requires derivatization to increase its volatility and thermal stability. The primary and secondary amine groups can be derivatized, for example, by silylation. The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. The temperature program would involve a ramp to a high final temperature to ensure elution of the derivative. Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS) for GC-MS analysis, which provides both separation and structural identification of the components.

Advanced Microscopy for Supramolecular Assembly Characterization

As an amphiphilic molecule, this compound has the potential to self-assemble into various supramolecular structures in solution, such as micelles, vesicles, or lamellar phases. Advanced microscopy techniques are critical for visualizing these nanoscale and microscale assemblies.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is a powerful technique for imaging the morphology of self-assembled structures in their native, hydrated state. By rapidly freezing a thin film of the sample solution, the formation of ice crystals is prevented, and the delicate supramolecular structures are preserved. This allows for the direct visualization of the size, shape, and lamellarity of vesicles or other aggregates formed by this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): For dried samples, SEM and TEM can provide information on the morphology of the solid-state material or residues from formulations. SEM is useful for imaging the surface topography of powders or films, while TEM can reveal the internal structure if the sample is sufficiently thin or sectioned.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image the surface of self-assembled structures with nanometer-scale resolution. It can be performed on samples in both air and liquid environments, providing valuable information on the topography and mechanical properties of the assemblies.

Calorimetric and Thermogravimetric Analyses for Formulation Stability

Calorimetric and thermogravimetric techniques are employed to study the thermal properties of this compound and its stability in formulations. These methods provide insights into phase transitions and decomposition behavior as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, crystallization temperature, and glass transition temperature of the compound. For N-(2-Aminoethyl)stearamide, a melting point of 117 °C has been reported for the base. asianpubs.org A DSC thermogram of the monoacetate salt would reveal its melting behavior and could also be used to assess its purity, as impurities tend to broaden and depress the melting peak. In formulations, DSC can be used to study the interaction of the compound with other excipients.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of this compound. A TGA curve would show the temperature at which the compound begins to degrade and the number of decomposition steps. For related fatty amides, decomposition often occurs at temperatures above 200°C.

| Thermal Analysis Data for N-(2-Aminoethyl)stearamide and Related Compounds | |

| Technique | Parameter |

| DSC | Melting Point (base) |

| TGA | Decomposition Temperature |

Rheological Characterization of Formulations

The rheological properties of formulations containing this compound, such as creams and lotions, are critical for their performance and consumer acceptance. Rheology is the study of the flow and deformation of matter.

Viscosity Measurements: The viscosity of a formulation determines its resistance to flow. For many dermatological and cosmetic products, a shear-thinning (pseudoplastic) behavior is desirable, where the viscosity decreases as shear stress (e.g., rubbing onto the skin) is applied. This can be measured using a rheometer with controlled stress or controlled rate capabilities.

Viscoelastic Properties: Many semi-solid formulations exhibit both viscous and elastic properties. Oscillatory rheological tests can be used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The relative magnitudes of G' and G'' provide insight into the structure and stability of the formulation. For a stable cream, G' is typically greater than G'' at low stresses, indicating a more solid-like behavior at rest.

| Key Rheological Parameters for Formulations | |

| Parameter | Description |

| Viscosity | Resistance to flow; often shear-thinning for creams and lotions. |

| Yield Stress | The minimum stress required to initiate flow. |

| Storage Modulus (G') | A measure of the elastic (solid-like) behavior. |

| Loss Modulus (G'') | A measure of the viscous (liquid-like) behavior. |

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or a cell membrane. nih.gov For a cationic amphiphile like N-(2-Aminoethyl)stearamide monoacetate, these simulations would be crucial in elucidating its mechanism of action at a molecular level.

Interaction with Proteins:

Molecular docking studies on similar cationic surfactants interacting with proteins like serum albumin have shown that the binding is often driven by a combination of hydrophobic and electrostatic interactions. researchgate.net The long stearamide chain of N-(2-Aminoethyl)stearamide would likely favor binding to hydrophobic pockets on a protein's surface, while the positively charged aminoethyl headgroup would interact with negatively charged amino acid residues, such as aspartate or glutamate. acs.orgnih.gov

MD simulations could further refine these static docking poses, providing a dynamic view of the interaction. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the stability of the formed complex over time. For instance, simulations have shown that cationic surfactants can induce unfolding in proteins by disrupting their native structure. acs.orgnih.gov

Interaction with Biological Membranes:

The amphiphilic nature of this compound strongly suggests significant interactions with lipid bilayers, the primary components of cell membranes. MD simulations are particularly well-suited to model these complex interfaces. ugent.belibretexts.org It is anticipated that the stearamide tail would readily insert into the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the phospholipids. nih.gov Concurrently, the cationic headgroup would remain at the membrane-water interface, interacting with the negatively charged phosphate (B84403) groups of the lipids. nih.gov

Advanced MD simulations could be employed to investigate the energetic favorability of this insertion and to predict how the presence of this compound might alter membrane properties, such as fluidity, thickness, and curvature. nih.gov Such studies on similar molecules have provided insights into their mechanisms of antimicrobial activity, which often involve disruption of the bacterial cell membrane. nih.gov

A hypothetical summary of potential biomolecular interactions is presented in the table below.

| Biomolecule | Predicted Interacting Region | Primary Driving Forces | Potential Effects |

| Serum Albumin | Hydrophobic pockets and anionic surface residues | Hydrophobic interactions, electrostatic attractions | Conformational changes, potential for denaturation at high concentrations |

| Lipid Bilayer | Hydrophobic core and polar headgroup region | Hydrophobic effect, electrostatic interactions with phosphate groups | Membrane insertion, altered membrane fluidity and permeability, potential for membrane disruption |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. wikipedia.org These models are invaluable for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect. nih.govresearchgate.net

For a molecule like this compound, QSAR models could be developed to predict a range of functional properties, including its antimicrobial efficacy, cytotoxicity, and surfactant properties like critical micelle concentration (CMC). japsonline.comnih.gov The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure.

Key Molecular Descriptors:

For a cationic amphiphile, relevant descriptors would likely include:

Hydrophobicity/Lipophilicity: Parameters like logP (octanol-water partition coefficient) are crucial for predicting membrane interactions and partitioning. nih.govacs.org

Molecular Size and Shape: Descriptors related to molecular weight, volume, and surface area influence how the molecule fits into binding sites. nih.gov

Electronic Properties: Descriptors related to charge distribution and polarizability are important for electrostatic interactions. nih.gov

Topological Indices: These describe the connectivity of atoms within the molecule. japsonline.com

Building and Validating the Model:

A dataset of structurally related compounds with measured activities would be required to build a robust QSAR model. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to establish a mathematical relationship between the descriptors and the activity. japsonline.comnih.gov The predictive power of the model would need to be rigorously validated using both internal and external validation techniques. wikipedia.org

A hypothetical QSAR model for the antimicrobial activity of a series of related long-chain amides might take the following conceptual form:

Antimicrobial Activity = c0 + c1(logP) - c2(Polar Surface Area) + c3*(Cationic Charge Density)

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for the rational design of new molecules with improved properties. aidic.itcetjournal.itmdpi.com Starting from the basic structure of this compound, computational methods can be used to explore how structural modifications might enhance its desired functionalities, such as self-assembly or biological activity.

Strategies for Derivative Design:

Varying the Alkyl Chain: The length and degree of saturation of the stearamide chain could be systematically modified in silico. Longer or more saturated chains would likely increase hydrophobicity, which could enhance membrane interactions and self-assembly. nih.gov

Modifying the Headgroup: The aminoethyl headgroup could be altered to change its charge, size, and hydrogen bonding capacity. For example, quaternization of the amine would create a permanently charged cationic headgroup, which could lead to stronger electrostatic interactions.

Introducing Functional Groups: Specific functional groups could be added to the molecule to impart new properties. For instance, the incorporation of aromatic rings could introduce π-π stacking interactions, which can influence self-assembly. nih.gov

Computational Evaluation of Derivatives:

Once a library of virtual derivatives is created, their properties can be predicted using the computational methods described earlier. For example, QSAR models could be used to predict their biological activity, while molecular dynamics simulations could be used to assess their self-assembly behavior. frontiersin.orgacs.org This in silico screening allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing, thereby saving significant time and resources.

The table below outlines some potential design strategies and their predicted effects.

| Modification Strategy | Predicted Effect on Properties | Rationale |

| Increase alkyl chain length | Enhanced self-assembly, increased hydrophobicity | Stronger van der Waals interactions between longer chains |

| Introduce unsaturation in the alkyl chain | Increased membrane fluidity, altered packing in aggregates | Kinks in the chain disrupt ordered packing |

| Quaternize the amine headgroup | Stronger and more persistent positive charge | Permanent cation, independent of pH |

| Add a hydroxyl group to the headgroup | Increased hydrophilicity and hydrogen bonding potential | Enhanced interaction with water and polar headgroups of lipids |

Predictive Modeling for Self-Assembly Behavior

The amphiphilic nature of this compound makes it highly likely to self-assemble in aqueous solutions to form structures such as micelles or vesicles. rsc.orgnih.gov Computational modeling, particularly coarse-grained molecular dynamics (CG-MD), is a powerful tool for predicting and understanding this self-assembly process. frontiersin.orgacs.org

Coarse-Graining Approach:

In CG-MD simulations, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales necessary to observe self-assembly. frontiersin.org A coarse-grained model for this compound would typically represent the stearamide tail with a series of hydrophobic beads and the aminoethyl headgroup with one or more hydrophilic and charged beads.

Simulating Self-Assembly:

By simulating a large number of these coarse-grained molecules in a virtual box of water, it is possible to observe their spontaneous aggregation. acs.org These simulations can predict:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. acs.org

Aggregate Morphology: Whether the molecules will form spherical micelles, cylindrical micelles, bilayers, or other structures. acs.org

Aggregation Number: The average number of molecules in a micelle. acs.org

Kinetics of Assembly: The pathway and timescale of the self-assembly process. rsc.org

These predictive models can be used to understand how factors such as concentration, temperature, and the presence of salts influence the self-assembly of this compound. rsc.org Such knowledge is crucial for formulating products where the self-assembly properties are critical for performance. The principles of designing amphiphiles for specific self-assembling structures are well-established and can be applied to this system. acs.orgsemanticscholar.orgnih.govrsc.orgnih.gov

Future Directions and Emerging Research Avenues

Integration with Novel Biotechnological Platforms

The amphiphilic nature of N-(2-Aminoethyl)stearamide monoacetate makes it an excellent candidate for integration into a variety of advanced biotechnological platforms. Future research is anticipated to focus on its role in the development of sophisticated drug and gene delivery systems. Due to its structural similarity to lipids, it can be incorporated into liposomes and solid lipid nanoparticles (SLNs) to modulate their stability, surface charge, and interaction with biological membranes. nih.gov The primary amine group allows for surface modifications, such as PEGylation to enhance circulation time or the attachment of targeting ligands to direct nanoparticles to specific cells or tissues.

Furthermore, the potential for this compound to self-assemble into various nanostructures, such as micelles or vesicles, opens up avenues for its use as a primary carrier for hydrophobic drugs. nih.gov Research in this area would likely investigate the critical micelle concentration (CMC) of this compound and the loading capacity and release kinetics of the resulting nanocarriers for various therapeutic agents. nih.gov The interaction of these novel formulations with cell lines and in vivo models will be crucial to understanding their biocompatibility and efficacy.

| Biotechnological Platform | Potential Role of this compound | Research Focus |

| Liposomes | Component of the lipid bilayer | Modulating membrane fluidity, stability, and surface charge for targeted delivery. |

| Solid Lipid Nanoparticles (SLNs) | Solid matrix component or stabilizer | Controlling drug release profiles and enhancing encapsulation efficiency. |

| Micelles | Self-assembling monomer | Encapsulation of hydrophobic drugs, exploring critical micelle concentration and stability. |

| Gene Delivery Vectors | Cationic lipid component | Complexation with nucleic acids (DNA, siRNA) for gene therapy applications. |

Multicomponent Systems and Synergistic Interactions

The future of advanced materials and therapeutics often lies in the synergistic interplay of multiple components. This compound is well-suited for inclusion in such multicomponent systems. A significant area of emerging research is the exploration of its synergistic or additive effects when combined with other active pharmaceutical ingredients (APIs) or excipients. For instance, its membrane-perturbing properties could potentially enhance the penetration of other drugs across biological barriers.

Computational modeling and high-throughput screening will likely be employed to predict and identify promising combinations. Studies have shown that compounds with dissimilar structures are more likely to exhibit synergistic effects, as they may interact with different biological targets or pathways. nih.gov Given the unique structure of this compound, it is a strong candidate for such synergistic pairings. Research could focus on combining it with anticancer drugs, antibiotics, or anti-inflammatory agents to potentially lower the required dosage and reduce side effects. nih.gov

| Combination Strategy | Potential Synergistic Mechanism | Research Objective |

| With other APIs | Enhanced membrane permeability, altered drug bioavailability. | To improve therapeutic efficacy and overcome drug resistance. |

| With other excipients | Formation of stable, multifunctional delivery systems. | To create targeted, controlled-release formulations. |

| In stimuli-responsive systems | Component of a system that releases its payload in response to specific triggers (e.g., pH, temperature). | To develop smart drug delivery platforms with enhanced precision. |

Green Chemistry Approaches in Synthesis and Application

In line with the global shift towards sustainable practices, future research on this compound will undoubtedly prioritize the development of green chemistry approaches for its synthesis and application. Traditional amide synthesis often involves harsh reagents and generates significant waste. nih.gov Emerging research focuses on enzymatic synthesis as a more environmentally friendly alternative. biorxiv.org

Lipases, for example, can catalyze the amidation reaction under mild conditions, often with high selectivity and yield. nih.gov The use of bio-based solvents or even solvent-free reaction conditions is another key aspect of greening the synthesis process. mdpi.com Research in this area will likely focus on optimizing enzyme selection, reaction conditions, and downstream processing to develop a commercially viable and sustainable manufacturing process for this compound. acs.org

| Green Synthesis Method | Advantages | Research Focus |

| Enzymatic Synthesis (e.g., using Lipase) | Mild reaction conditions, high selectivity, reduced waste, biodegradable catalyst. nih.gov | Enzyme immobilization, process optimization, catalyst reusability. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. mdpi.com | Optimization of reaction parameters, scalability. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. mdpi.com | Catalyst development, reaction kinetics. |

Addressing Challenges in Translation from Bench to Application Prototype

The journey from a promising compound in the laboratory to a viable application prototype is fraught with challenges. For this compound, these hurdles will likely involve scalability of synthesis, regulatory approval, and ensuring batch-to-batch reproducibility. While green synthesis methods show promise at the lab scale, scaling them up for industrial production can present unforeseen difficulties in maintaining yield and purity. nih.gov

A thorough understanding of the physicochemical properties of this compound and its formulations will be critical. This includes long-term stability studies under various storage conditions and comprehensive characterization of any nanoparticle-based delivery systems. researchgate.net Overcoming the challenges of translating bench-scale findings to real-world applications will require interdisciplinary collaboration between chemists, biomedical engineers, and regulatory experts to ensure that the full potential of this versatile compound can be realized.

| Challenge | Key Considerations | Research and Development Strategy |

| Scalability of Synthesis | Cost-effectiveness, maintaining purity and yield, waste management. | Process optimization, development of continuous manufacturing processes. |

| Regulatory Compliance | Biocompatibility, toxicity studies, establishing quality control parameters. | Comprehensive preclinical testing, adherence to Good Manufacturing Practices (GMP). |

| Formulation Stability | Physical and chemical stability of the final product, shelf-life determination. | Long-term stability testing, development of robust analytical methods. |

| Reproducibility | Ensuring consistent performance of the material across different batches. | Strict process control, thorough characterization of starting materials and final products. |

Q & A

Q. What are the established synthesis routes for N-(2-Aminoethyl)stearamide monoacetate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via amidation between stearic acid and aminoethylamine derivatives. A common approach involves activating the carboxylic acid group of stearic acid using carbodiimide reagents (e.g., EDC) to form an active ester intermediate, followed by reaction with N-(2-aminoethyl)amine. Critical parameters include:

- Molar ratios : Stoichiometric excess of aminoethylamine (1.2:1) to drive amidation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the stearamide backbone (e.g., methylene protons at δ 1.2–1.6 ppm) and acetate group (singlet at δ 2.0–2.1 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm (amide C=O) and ~1550 cm (N–H bending) validate amide bond formation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity (>95% ideal).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z ≈ 413 for [M+H]) .

Q. How can researchers assess the thermal stability of this compound using standard analytical methods?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at a heating rate of 10°C/min. A sharp single-stage decomposition above 300°C indicates thermal stability (weight loss corresponds to acetate and amide degradation).

- Differential Scanning Calorimetry (DSC) : Measure endothermic peaks (e.g., ~80–100°C for melting) and exothermic events (decomposition). Compare with reference data to identify mesophasic transitions in gels or blends .

Advanced Research Questions

Q. How should experimental protocols be designed to investigate the gelation efficiency of this compound in different organic matrices?

- Methodological Answer :

- Matrix Selection : Test solvents with varying polarity (e.g., hexane, soybean oil, DMSO) to evaluate amphiphilic compatibility.

- Gelation Threshold : Determine the minimum gelator concentration (MGC) via tube inversion or rheological measurements (storage modulus ).

- Thermal Analysis : Use DSC to correlate gel melting points with solvent interactions. For example, gels in triglyceride-rich oils (e.g., mustard oil) show distinct endothermic transitions due to lipid-gelator interactions .

Q. What methodologies are recommended for resolving contradictions in thermal decomposition profiles observed across varying experimental conditions?

- Methodological Answer :

- Parameter Standardization : Control heating rates (5–20°C/min), sample mass (5–10 mg), and purge gas (N vs. air) to minimize variability.

- Complementary Techniques : Pair TGA with evolved gas analysis (EGA-FTIR) to identify decomposition products (e.g., CO, NH).

- Cross-Validation : Compare results with X-ray diffraction (XRD) to detect crystalline intermediates or amorphous phases that alter decomposition pathways .

Q. What statistical approaches are appropriate for analyzing bioactivity data derived from this compound in biological assays?

- Methodological Answer :

- Dose-Response Analysis : Use Probit regression to calculate LD/LC values for toxicity studies.

- ANOVA with Post Hoc Tests : Apply Tukey’s HSD test to compare mean differences across treatment groups (e.g., insecticidal activity against Helicoverpa armigera).

- Replication : Ensure triplicate experiments to account for biological variability, as demonstrated in studies of Streptomyces-derived amides .

Q. How can specific heat capacity () measurements contribute to understanding the gelation properties of this compound?

- Methodological Answer :

- Experimental Setup : Use modulated DSC to measure during gel-sol transitions. Higher values indicate greater energy absorption during phase changes.

- Data Interpretation : Correlate with gelator concentration; for example, gels with 2 wt% gelator may exhibit a 10–15% increase in compared to pure solvents, reflecting structured network formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.